molecular formula C18H17N5O3 B3499794 8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE

8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE

Cat. No.: B3499794
M. Wt: 351.4 g/mol
InChI Key: YBOAJLNCCFRPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE is a complex organic compound with a unique structure that combines elements of indene and imidazopurine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE typically involves multiple steps, starting with the preparation of the indene and imidazopurine precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions: 8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as chromium trioxide and reducing agents like sodium borohydride. The reaction conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to modulate specific biological pathways .

Mechanism of Action

The mechanism of action of 8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other indene and imidazopurine derivatives, such as 1-(2,3-dihydro-1H-inden-5-yl)ethanone and various substituted imidazoles .

Uniqueness: What sets 8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE apart is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-20-15-14(16(25)21(2)18(20)26)22-9-13(24)23(17(22)19-15)12-7-6-10-4-3-5-11(10)8-12/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOAJLNCCFRPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(C3=N2)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE
Reactant of Route 2
8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE
Reactant of Route 3
Reactant of Route 3
8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE
Reactant of Route 4
Reactant of Route 4
8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE
Reactant of Route 5
8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE
Reactant of Route 6
8-(2,3-DIHYDRO-1H-INDEN-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE

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